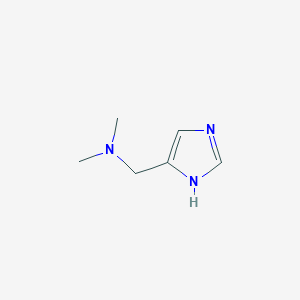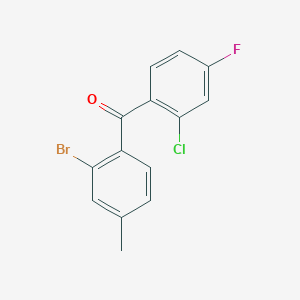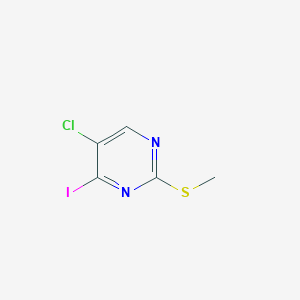
5-Chloro-4-iodo-2-(methylthio)pyrimidine
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
It is suggested that the compound may bind to ribonucleic acid (rna) and inhibit protein synthesis .
Mode of Action
The mode of action of 5-Chloro-4-iodo-2-(methylthio)pyrimidine involves its interaction with RNA, leading to the inhibition of protein synthesis
Biochemical Pathways
Given its potential role in inhibiting protein synthesis, it can be inferred that it may impact pathways involving protein production and function .
Pharmacokinetics
Its physical properties such as density (21±01 g/cm3), boiling point (3446±220 °C at 760 mmHg), and molecular weight (28652) can provide some insights into its potential pharmacokinetic behavior .
Result of Action
Given its potential role in inhibiting protein synthesis, it can be inferred that it may lead to changes in cellular function and potentially impact cell growth and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability might be affected by temperature, as suggested by its boiling point . Additionally, safety data suggests that it may cause severe skin burns and eye damage, indicating that it should be handled with care in a controlled environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-iodo-2-(methylthio)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 4-iodo-2-(methylthio)pyrimidine with a chlorinating agent such as thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
4-Iodo-2-(methylthio)pyrimidine+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-4-iodo-2-(methylthio)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst like cobalt ferrite (CoFe2O4) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of dehalogenated pyrimidine derivatives.
Applications De Recherche Scientifique
5-Chloro-4-iodo-2-(methylthio)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Organic Synthesis: Serves as a building block for the synthesis of complex heterocyclic compounds.
Material Science: Utilized in the development of novel materials with unique electronic and optical properties.
Biological Research: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-(methylthio)pyrimidine: Similar structure but lacks the iodine atom.
4-Chloro-2-(methylthio)pyrimidine: Similar structure but with chlorine at the 4-position instead of iodine.
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: Contains a carboxylic acid group at the 4-position.
Uniqueness
5-Chloro-4-iodo-2-(methylthio)pyrimidine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and potential for diverse chemical transformations . This dual halogenation enhances its utility in various synthetic applications and research studies .
Propriétés
IUPAC Name |
5-chloro-4-iodo-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSAGHFASJLOFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

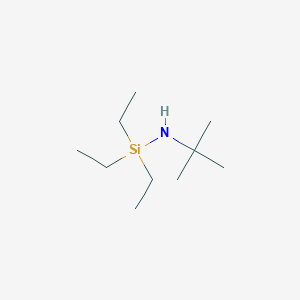
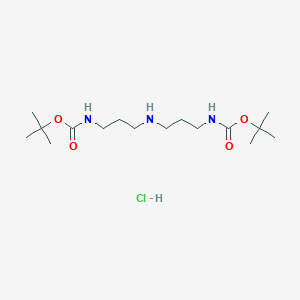
![N-[2-(Methacryloyloxy)ethyl]-N,N-dimethylbutan-1-aminium Bis(trifluoromethanesulfonyl)imide](/img/structure/B6297070.png)
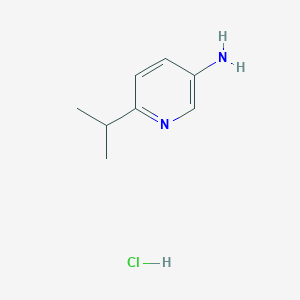
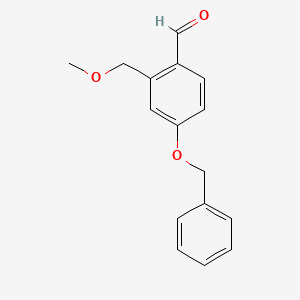
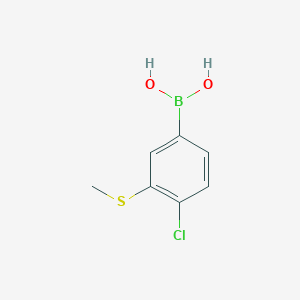
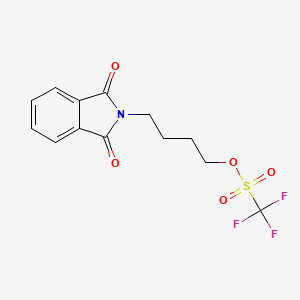


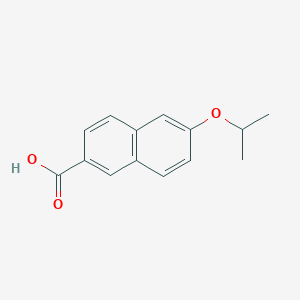

![tert-butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate](/img/structure/B6297157.png)
